molecular formula C19H16ClN3O2 B11383796 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383796
M. Wt: 353.8 g/mol
InChI Key: KBXIWDCESCLGQR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2,5-dimethylphenyl)ethanone
  • 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Uniqueness

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and ring structure makes it a versatile compound for various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-4-13(2)16(11-12)21-19(25)18-17(24)9-10-23(22-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,25)

InChI Key

KBXIWDCESCLGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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